3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
Description
3-(4-Fluorophenyl)phenylmagnesium bromide is a Grignard reagent used in organic synthesis for forming carbon-carbon bonds. As a 0.25M solution in tetrahydrofuran (THF), it offers controlled reactivity for nucleophilic additions, cross-couplings, and arylations. Its structure features a biphenyl system with a fluorine substituent at the para position of one phenyl ring, enhancing electronic effects for regioselective reactions. This reagent is typically stored under inert conditions due to its sensitivity to moisture and oxygen .
Properties
Molecular Formula |
C12H8BrFMg |
|---|---|
Molecular Weight |
275.40 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-phenylbenzene;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI Key |
GZJRKYIZBZOKJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
4-Fluorobromobenzene+Magnesium→3-(4-Fluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
3-(4-Fluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural and functional attributes of related Grignard reagents:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity and stabilize transition states in cross-couplings, whereas electron-donating groups (e.g., -OCH3) enhance nucleophilicity in conjugate additions .
- Steric effects vary significantly: biphenyl systems (e.g., 3-(4-fluorophenyl)phenyl) hinder access to reaction sites compared to monosubstituted analogs like 4-chloro-3-fluorophenyl .
Fluorinated Derivatives
- 3-(4-Fluorophenyl)phenylmagnesium bromide enables selective arylations in drug discovery, as seen in analogs of bedaquiline precursors where fluorine improves metabolic stability .
- 4-Chloro-3-fluorophenylmagnesium bromide (0.5M THF) exhibits higher reactivity in Kumada couplings due to its lower steric hindrance and dual halogen effects .
Methoxy-Substituted Analogs
- 3-Methoxyphenylmagnesium bromide (0.97M THF) is favored for synthesizing sulfonamides and cyanophenyl derivatives, leveraging its strong nucleophilicity .
Morpholinyl-Modified Reagents
Solvent and Handling Considerations
- THF Concentration : Lower concentrations (e.g., 0.25M) allow precise stoichiometric control in multi-step reactions, as demonstrated in sequential substitutions of triazinyl ureas . Higher concentrations (e.g., 0.5–1.0M) are used for bulk transformations .
- Safety : All THF-based Grignard reagents share a flash point of −17°C , requiring argon atmospheres and dry glassware .
Biological Activity
3-(4-Fluorophenyl)phenylmagnesium bromide is a Grignard reagent that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, particularly in a 0.25M tetrahydrofuran (THF) solution, serves as a versatile intermediate in various chemical reactions, including the synthesis of biphenyl derivatives and other biologically active compounds. This article provides an overview of its biological activity, supported by data tables and case studies.
- Chemical Formula : C13H12BrF
- Molecular Weight : 283.14 g/mol
- Solvent : Tetrahydrofuran (THF)
- Concentration : 0.25 M
Biological Activity Overview
The biological activity of 3-(4-Fluorophenyl)phenylmagnesium bromide can be inferred from its derivatives and related compounds. Studies have shown that biphenyl derivatives exhibit various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Key Findings:
- Anti-inflammatory Properties : Compounds derived from biphenyl structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Antibacterial Activity : Several biphenyl derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some studies suggest that biphenyl compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various biphenyl derivatives synthesized from Grignard reagents, including 3-(4-Fluorophenyl)phenylmagnesium bromide. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 20 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
Research on the anticancer properties of biphenyl derivatives revealed that specific compounds derived from phenylmagnesium bromides led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 50 µM for different derivatives.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 10 | MCF-7 |
| Compound E | 25 | MCF-7 |
| Compound F | 50 | MCF-7 |
The biological activity of the compounds derived from 3-(4-Fluorophenyl)phenylmagnesium bromide can be attributed to their ability to interact with specific biological targets:
- Inhibition of COX Enzymes : By blocking COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.
- DNA Interaction : Some derivatives may intercalate with DNA, disrupting replication and transcription processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
